(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid
Description
The compound "(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid" features a propenoic acid backbone conjugated to a substituted phenyl ring. Key structural attributes include:
- Methoxy groups (-OCH₃) at the 4- and 5-positions, which enhance lipophilicity and influence electronic properties.
- E-configuration of the propenoic acid double bond, critical for stereospecific interactions in biological systems.
Properties
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO6S/c1-17-8-5-7(3-4-10(13)14)6-9(11(8)18-2)19(12,15)16/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXBKCQTRNJTRH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with chlorosulfonic acid to introduce the chlorosulfonyl group.
Formation of Final Product: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines can be used to replace the chlorosulfonyl group.
Major Products
Oxidation: Products include 3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)propanoic acid.
Reduction: Products include 3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)propanoic acid.
Substitution: Products include sulfonamide derivatives.
Scientific Research Applications
The compound (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and environmental chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid exhibit promising anticancer properties. Research has shown that the chlorosulfonyl group enhances the compound's ability to inhibit specific cancer cell lines. For instance, derivatives of this compound have been tested against breast cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in malignant cells .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs. The presence of the dimethoxyphenyl group is believed to contribute to these effects by interfering with pro-inflammatory cytokine production .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in disease progression. For example, research indicates that this compound may inhibit certain kinases linked to cancer proliferation and metastasis. This inhibition could pave the way for new therapeutic strategies targeting these pathways .
Polymer Chemistry
In materials science, (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid can serve as a monomer for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the formation of cross-linked networks that can improve mechanical strength and thermal stability. Researchers are investigating its use in creating high-performance coatings and adhesives .
Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Studies are ongoing to assess its efficacy as a light-harvesting material, where its structural characteristics could facilitate efficient charge transport and conversion of solar energy into electricity .
Water Treatment
The sulfonyl group in (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid has potential applications in environmental remediation, particularly in water treatment processes. Its ability to form complexes with heavy metals can be utilized in developing adsorbents for removing contaminants from wastewater .
Biodegradation Studies
Research is being conducted on the biodegradability of this compound and its derivatives. Understanding its environmental impact is crucial for assessing its suitability in various applications. Preliminary findings suggest that certain microbial strains can degrade this compound effectively, which could lead to sustainable practices in using such chemicals .
Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity, anti-inflammatory properties | Potential new drug candidates |
| Materials Science | Polymer synthesis, photovoltaic devices | Enhanced material properties |
| Environmental Chemistry | Water treatment, biodegradation studies | Sustainable environmental practices |
Mechanism of Action
The mechanism of action of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The chlorosulfonyl group can react with nucleophilic sites on enzymes, leading to inhibition of enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfur-containing enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Molecular Properties
The table below compares key parameters of the target compound with structurally related molecules:
Key Observations:
- Chlorosulfonyl vs. Chloro or Hydroxy Groups : The target compound’s -SO₂Cl group distinguishes it from analogs with -Cl or -OH substituents. This group enhances electrophilicity, making it more reactive than chloro- or hydroxy-substituted derivatives.
- Methoxy Substitution : The 4,5-dimethoxy pattern (shared with sinapic acid) improves membrane permeability compared to polar sulfonic acid derivatives like CID 11277.
- Stereochemistry : The E-configuration in sinapic acid and related compounds is critical for binding to enzymes like feruloyl esterases.
(a) Sinapic Acid (CID 637775)
- Activity : Exhibits anti-infective properties by inhibiting bacterial DNA polymerase III beta subunit (docking score: -72.34) and feruloyl esterases.
- Structural Advantage : The 4-hydroxy-3,5-dimethoxy pattern facilitates hydrogen bonding with enzyme active sites, a feature absent in the chlorosulfonyl analog.
(b) 1-Hydroxynaphthalene-2-sulfonic Acid (CID 11277)
- Activity : Targets bacterial L-lactate dehydrogenase and bacterioferritin via its sulfonic acid group.
- Comparison to Target : The sulfonic acid group (-SO₃H) is less reactive than chlorosulfonyl (-SO₂Cl), limiting covalent interactions but enhancing solubility.
(c) Chloro-Substituted Analog ()
- Use: Primarily a synthetic intermediate or analytical standard due to its chloro-methoxy-phenyl-propenoic acid structure.
Biological Activity
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid can be represented as follows:
- Molecular Formula : C12H13ClO5S
- Molecular Weight : 304.75 g/mol
- IUPAC Name : (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Anticancer Properties : There is emerging evidence that (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid may induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of this compound in a mouse model of colitis. Treatment with (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential for inflammatory diseases.
Case Study 3: Cancer Cell Apoptosis
Research conducted on various cancer cell lines demonstrated that treatment with (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. The compound exhibited an IC50 value of approximately 30 µM in breast cancer cells, highlighting its potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
